molecular formula C6H12N2O4 B1363756 Ala-Ser CAS No. 3303-41-1

Ala-Ser

Cat. No. B1363756
CAS RN: 3303-41-1
M. Wt: 176.17 g/mol
InChI Key: IPWKGIFRRBGCJO-IMJSIDKUSA-N
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Description

Ala-Ser is a dipeptide composed of the amino acids alanine and serine . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .


Synthesis Analysis

The synthesis of Ala-Ser involves the formation of an amide bond between the carboxyl group of alanine and the amino group of serine . In the context of biopolymers, Ala-Ser has been produced in Corynebacterium glutamicum, a well-characterized bacterial host organism .


Molecular Structure Analysis

The molecular formula of Ala-Ser is C6H12N2O4 . Its average mass is 176.171 Da and its monoisotopic mass is 176.079712 Da . The structure of Ala-Ser, like other peptides, is influenced by rotations about the bonds leading to the alpha-carbon atoms .


Chemical Reactions Analysis

The hydroxyl radical-induced oxidation of peptides and proteins can lead to the cleavage of the peptide, leading to a release of fragments . This reaction pathway may involve nitrogen-centered radicals .

Scientific Research Applications

FSHR Gene Polymorphisms and PCOS

The polymorphisms p. Thr307Ala and p. Asn680Ser in the follicle-stimulating hormone receptor (FSHR) gene have been associated with polycystic ovary syndrome (PCOS). A study found significant differences in genotype distributions between women with PCOS and control groups, suggesting these polymorphisms are linked to an increased risk of PCOS. The study highlights the genetic susceptibility factors contributing to PCOS, emphasizing the role of FSHR gene variations in the condition's development (Kim et al., 2017).

Amino Acid Racemase Activity

A novel assay method based on circular dichroism was established to study the activity of amino acid racemases, such as alanine racemase (ALR). This method allows for accurate determination of enantiomer changes on racemization between L- and D-forms of amino acids, including the conversion of D-Ser to L-Ser and vice versa. This technique provides a valuable tool for understanding the enzymatic activities involved in amino acid racemization, offering insights into biochemical pathways and potential therapeutic targets (Noda et al., 2005).

Editing Mechanisms in tRNA Synthetases

Research on the structure of alanyl-tRNA synthetase (AlaRS) with its editing domain reveals the complex mechanisms involved in tRNA editing, crucial for the fidelity of protein synthesis. AlaRS ensures accurate aminoacylation by hydrolyzing mis-acylated Ser- and Gly-tRNAAla. The spatial arrangement of the editing and activation domains in AlaRS prevents misincorporation of amino acids, maintaining the accuracy of protein synthesis and highlighting the intricate regulatory mechanisms that underpin genetic translation (Sokabe et al., 2009).

Discrimination of Amino Acids by AlaX

The structure and function of AlaX, a homologue of the class II alanyl-tRNA synthetase editing domain, was elucidated to show its autonomous editing activity against mischarged tRNA(Ala). The study revealed how AlaX discriminates noncognate serine from cognate alanine, contributing to our understanding of the molecular mechanisms that ensure the accuracy of protein synthesis by correcting errors in tRNA aminoacylation (Sokabe et al., 2005).

Mechanism of Action

Target of Action

Ala-Ser, also known as H-Ala-Ser-OH, primarily targets the Prolyl endopeptidase FAP (FAP) . FAP is a cell surface glycoprotein serine protease that participates in extracellular matrix degradation and is involved in many cellular processes including tissue remodeling, fibrosis, wound healing, inflammation, and tumor growth .

Mode of Action

The interaction of Ala-Ser with its target involves the cleaving endopeptidase activity of FAP, with a marked preference for Ala/Ser-Gly-Pro-Ser/Asn/Ala consensus sequences . This interaction leads to the degradation of substrates such as alpha-2-antiplasmin SERPINF2 and SPRY2 . In the context of antibiotic resistance, organisms can avoid the action of glycopeptide antibiotics by replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), thus markedly reducing antibiotic affinity for the cellular target .

Biochemical Pathways

The biochemical pathways affected by Ala-Ser involve the biosynthesis and metabolism of 5-aminolevulinic acid (ALA) . Two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG), in a reaction catalyzed by ALA dehydratase (ALAD) . The main biosynthetic pathway of ALA in higher plants, known as the Beal pathway or C5-pathway, starts from glutamic acid, which is produced by the TCA cycle .

Pharmacokinetics

It’s worth noting that ala-ser is part of the pas biopolymers, which are recombinant polypeptides comprising the small uncharged l-amino acids pro, ala, and/or ser . These biopolymers resemble the widely used poly-ethylene glycol (PEG) in terms of pronounced hydrophilicity . Their random chain behavior in physiological solution results in a strongly expanded hydrodynamic volume .

Result of Action

The result of Ala-Ser’s action is the degradation of specific substrates, leading to various cellular processes such as tissue remodeling, fibrosis, wound healing, inflammation, and tumor growth . In the context of cosmetics, bioactive peptides like Ala-Ser, with their powerful single/multifunctional biological properties (e.g., antimicrobial, antioxidant, anti-aging, and anti-inflammatory activities), have been widely applied as functional ingredients .

Action Environment

The action environment of Ala-Ser can influence its action, efficacy, and stability. For instance, the introduction of Ser into the PAS biopolymers sequence showed the most detrimental effect on the formation, kinetics, and stability of the triple helix and its further self-assembly . This suggests that the presence of Ser can significantly influence the behavior and function of Ala-Ser in a given environment.

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKGIFRRBGCJO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3303-41-1
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Ala-Ser bond in the context of protein structure and function?

A1: The Ala-Ser bond, like other peptide bonds, contributes to the primary structure of proteins. While not inherently unique, its presence within specific protein sequences can influence protein folding, stability, and interactions with other molecules. For example, the Ala-Ser bond serves as a specific cleavage site for the human cytomegalovirus protease (CMV PR) during viral capsid maturation [].

Q2: Can you elaborate on the role of Ala-Ser as a cleavage site for enzymes, specifically proteases?

A2: Proteases exhibit specificity for certain amino acid sequences. In some cases, the Ala-Ser bond is recognized and cleaved by specific proteases. This cleavage can be crucial for protein activation, inactivation, or processing. For instance, matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, and MMP-7, can cleave decorin at specific sites, including one with the sequence Ala-Ser-Gly-Ile, influencing collagen fibrillogenesis and transforming growth factor beta (TGF-beta) release [].

Q3: How does phosphorylation impact the Ala-Ser bond, and what are the implications for cellular processes?

A3: Phosphorylation of the serine residue in the Ala-Ser motif can significantly alter its biochemical properties. This modification can create binding sites for other proteins or induce conformational changes, ultimately affecting protein function. Research has shown that prolyl endopeptidase exhibits increased cleavage rates for substrates with a phosphorylated serine residue in the P1' position, like the Ala-Ser(P) bond [, ]. This highlights the importance of phosphorylation in regulating enzymatic activity towards Ala-Ser containing sequences.

Q4: What is the role of the Ala-Ser sequence in synthetic peptide substrates for studying protein kinases?

A4: Synthetic peptides mimicking natural protein sequences are valuable tools for studying enzyme specificity. Researchers have synthesized a series of acyl and dansyl derivatives of the peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly to investigate the substrate specificity of the cAMP-dependent protein kinase. The results showed that these modifications had minimal impact on phosphorylation kinetics, suggesting the importance of the core Ala-Ser sequence for enzyme recognition [].

Q5: What is known about the structural characteristics of the Ala-Ser dipeptide?

A6: Ala-Ser, like other dipeptides, adopts various conformations in solution due to the flexibility of the peptide bond. While specific spectroscopic data for the isolated dipeptide might be limited in the provided research, techniques like NMR and circular dichroism (CD) spectroscopy are commonly employed to study the structural characteristics of peptides [].

Q6: How does the Ala-Ser dipeptide contribute to the stability of larger peptides or proteins?

A7: The contribution of Ala-Ser to overall stability depends on its position and neighboring residues within the larger structure. Generally, alanine promotes helix formation, while serine introduces flexibility. Research on tropomyosin showed that a specific C-terminal deletion, removing the last 24 amino acids including a terminal Ala-Ser sequence, surprisingly resulted in increased polymerization of the protein fragment compared to the full-length protein []. This suggests that the new C-terminus created by the deletion, which no longer contains the Ala-Ser sequence, exhibits stronger head-to-tail interactions, highlighting the complex interplay between sequence and protein stability.

Q7: Are there any insights from the provided research on the stability of Ala-Ser containing peptides under various conditions?

A8: The stability of peptides like Ala-Ser is influenced by factors like pH, temperature, and the presence of enzymes. For example, the degradation of a doxorubicin peptide conjugate containing the Ala-Ser sequence was studied in buffered aqueous solutions. Results indicated that the conjugate was most stable between pH 5 and 6, with degradation occurring more rapidly at both lower and higher pH values []. This highlights the importance of considering pH in formulating Ala-Ser containing peptides to ensure their stability.

Q8: What are the potential applications of Ala-Ser containing peptides in drug design and development?

A9: Understanding the properties of Ala-Ser within specific protein sequences can inform the design of peptide-based therapeutics. For example, the identification of the Ala-Ser cleavage site in CMV PR allows for the development of specific inhibitors targeting this viral protease. Similarly, understanding the influence of Ala-Ser on the stability and activity of peptides can be leveraged to optimize their pharmacokinetic properties [].

Q9: How can computational chemistry and modeling be used to further explore Ala-Ser containing peptides?

A10: Computational tools are invaluable in predicting peptide structure, interactions with other molecules, and potential as drug candidates. Molecular docking simulations were used to study the inhibitory activity of peptides containing Ala-Ser against DPP-IV, revealing that hydrogen bond formation with active site residues contributes to their inhibitory effects []. This approach allows for the rational design of more potent and selective peptide inhibitors.

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